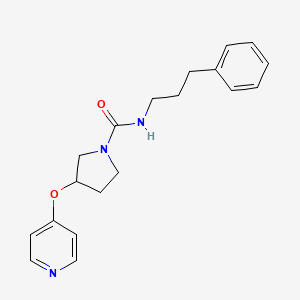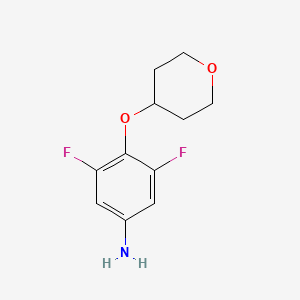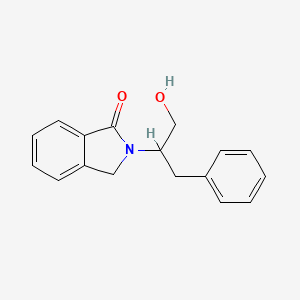![molecular formula C19H23NO6S B2889409 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 692287-79-9](/img/structure/B2889409.png)
2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a type of tetrahydroisoquinoline (THIQ) analog . THIQs are a large group of natural products that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . This particular compound has a molecular weight of 377.42 .
Synthesis Analysis
The synthesis of enantiopure THIQs has been reported using a chiral auxiliary (1 R,2 S,5 R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent). This method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent to give N-p-tolyl sulfinyl .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group with its sulfur atom bonded to a nitrogen atom of a ureylene group . The side chains distinguish various sulfonylureas .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . The reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent, gives N-p-tolyl sulfinyl .Aplicaciones Científicas De Investigación
Anticonvulsant Effects and Carbonic Anhydrase Inhibition
Research indicates that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including those incorporating sulfonamide functions, have been synthesized and evaluated for their anticonvulsant effects in animal models of epilepsy. Some compounds displayed potent anticonvulsant properties, surpassing topiramate, a known antiepileptic drug. These compounds also demonstrated inhibitory effects on carbonic anhydrase isozymes, suggesting a potential mechanism of action for their antiepileptic properties (Gitto et al., 2009). Another study on monomethoxy analogs of dimethoxy derivatives highlighted the structure-activity relationships (SARs) leading to the identification of compounds with enhanced inhibitory effects on carbonic anhydrase isoforms (Gitto et al., 2011).
Synthesis and Chemical Properties
The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives involve various methodologies, including Pummerer-type cyclization to produce cyclized products with potential for further chemical transformations. The use of boron trifluoride diethyl etherate as an additive reagent enhances the cyclization process (Saitoh et al., 2001). Furthermore, research on the immobilization of sulfonic acid groups on nano-zirconia surfaces has yielded efficient and recyclable heterogeneous solid acid nanocatalysts, showcasing applications in multicomponent reactions and highlighting the versatility of sulfonamide derivatives in catalysis (Amoozadeh et al., 2016).
Application in Pesticide Design
Compounds containing sulfone/sulfoxide groups, derived from 1,2,3,4-tetrahydroisoquinoline, have been investigated for their potential as environmentally benign pesticides. These compounds have shown significant acaricidal and insecticidal activities, indicating their promise for future development in agricultural applications (Yu et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-23-16-6-5-15(11-19(16)26-4)27(21,22)20-8-7-13-9-17(24-2)18(25-3)10-14(13)12-20/h5-6,9-11H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZDKNYTFMHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889327.png)
![2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2889329.png)

![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)


![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)


![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889345.png)
